An In-depth Technical Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate
An In-depth Technical Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a pivotal reagent in modern organic synthesis, particularly esteemed for its role in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and a visual representation of its function within the broader context of peptide synthesis. The strategic use of Fmoc-OPfp as an efficient N-terminal protecting group and activating agent for amino acids facilitates the streamlined and high-purity production of peptides, which are fundamental in various fields, including drug discovery and development. This document serves as a technical resource for researchers and professionals seeking to leverage the capabilities of this versatile compound.
Core Properties of 9-Fluorenylmethyl Pentafluorophenyl Carbonate
9-Fluorenylmethyl pentafluorophenyl carbonate is a white to off-white crystalline solid. Its chemical structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a highly reactive pentafluorophenyl leaving group, making it an effective reagent for the acylation of amines.
Physical and Chemical Data
The key quantitative properties of 9-Fluorenylmethyl pentafluorophenyl carbonate are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 88744-04-1 |
| Molecular Formula | C₂₁H₁₁F₅O₃ |
| Molecular Weight | 406.31 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 83 - 87 °C |
| Purity (HPLC) | >98.0% |
| Solubility | Soluble in Chloroform, DMF, Dichloromethane |
| Storage Conditions | Room temperature, recommended cool and dark place (<15°C), under inert gas, moisture sensitive |
Mechanism of Action and Application in Peptide Synthesis
The primary application of 9-Fluorenylmethyl pentafluorophenyl carbonate is in the N-terminal Fmoc protection of amino acids. The pentafluorophenyl ester acts as an excellent leaving group, facilitating the nucleophilic attack by the amino group of an amino acid. This reaction results in the formation of a stable Fmoc-protected amino acid, which can then be used in the subsequent steps of solid-phase peptide synthesis.
The overall process of solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Signaling Pathway: Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key stages of the SPPS workflow, highlighting the introduction of the Fmoc-protected amino acid.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving 9-Fluorenylmethyl pentafluorophenyl carbonate.
Protocol 1: Nα-Fmoc Protection of an Amino Acid using 9-Fluorenylmethyl pentafluorophenyl carbonate
This protocol describes a representative method for the protection of a generic amino acid using 9-Fluorenylmethyl pentafluorophenyl carbonate.
Materials:
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Amino Acid (1.0 equivalent)
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9-Fluorenylmethyl pentafluorophenyl carbonate (1.05 equivalents)
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1,4-Dioxane
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10% aqueous sodium carbonate solution
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Diethyl ether
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1 M Hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
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In a separate flask, dissolve 9-Fluorenylmethyl pentafluorophenyl carbonate in 1,4-dioxane.
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Add the 9-Fluorenylmethyl pentafluorophenyl carbonate solution dropwise to the stirred amino acid solution at room temperature.
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Allow the reaction mixture to stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, dilute the mixture with water.
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Wash the aqueous solution with diethyl ether to remove any unreacted 9-Fluorenylmethyl pentafluorophenyl carbonate and the pentafluorophenol byproduct.
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Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.
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Extract the product with ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
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The product can be further purified by recrystallization if necessary.
Protocol 2: Solid-Phase Peptide Synthesis Coupling using a Pre-formed Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol details the coupling step in SPPS using an Fmoc-amino acid that has been pre-activated as a pentafluorophenyl ester.
Materials:
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Fmoc-deprotected resin-bound peptide (1.0 equivalent)
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Fmoc-amino acid pentafluorophenyl ester (Fmoc-AA-OPfp) (3.0 equivalents)
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N,N-Dimethylformamide (DMF)
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(Optional) 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)
Procedure:
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Swell the resin with the N-terminal Fmoc-deprotected peptide in DMF.
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In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester and, if used, HOBt in DMF.
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Add the solution of the activated amino acid to the resin.
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Agitate the reaction mixture at room temperature for 1-2 hours.
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Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).
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Once the coupling is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.
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The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.
Logical Relationships in Fmoc Chemistry
The decision-making process and the chemical transformations in Fmoc-based peptide synthesis can be visualized as a logical workflow.
Diagram: Reaction Mechanism of Fmoc Protection
The following diagram illustrates the chemical transformation during the N-terminal protection of an amino acid using 9-Fluorenylmethyl pentafluorophenyl carbonate.
Caption: Reaction scheme for the N-terminal protection of an amino acid using Fmoc-OPfp.
